![molecular formula C12H15NO3S B2953010 1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid CAS No. 1016516-24-7](/img/structure/B2953010.png)
1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid”, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives . Piperidine derivatives, on the other hand, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid” is based on its molecular formula, C12H15NO3S. Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid” include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . In the synthesis of piperidine derivatives, intra- and intermolecular reactions are involved .properties
IUPAC Name |
1-(5-methylthiophene-2-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-2-3-10(17-8)11(14)13-6-4-9(5-7-13)12(15)16/h2-3,9H,4-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCFGCMLMYTDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylthiophene-2-carbonyl)piperidine-4-carboxylic acid |
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